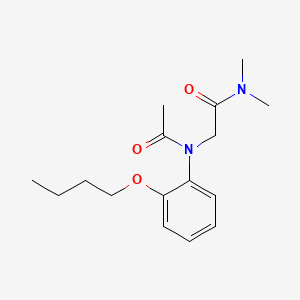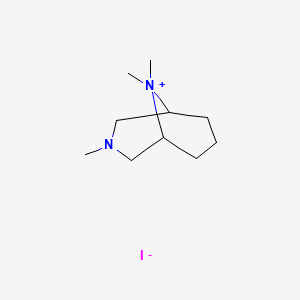
3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide is a quaternary ammonium compound with the molecular formula C10H21IN2. It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in various chemical and biological research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide typically involves the quaternization of a bicyclic amine with an alkyl halide. One common method includes the reaction of 3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored and controlled to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride or potassium bromide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of quaternary ammonium salts with different anions.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Applications De Recherche Scientifique
3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide is utilized in various scientific research fields:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mécanisme D'action
The mechanism of action of 3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity by interacting with phospholipids, leading to increased permeability and cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-Dimethyl-4-oxo-3-aza-9-azoniabicyclo(4.2.1)nonane iodide
- 9,9-Dimethyl-3-oxa-9-azoniabicyclo(3.3.1)nonane iodide
- 7-Hydroxy-9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo(3.3.1)nonane iodide
Uniqueness
3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide is unique due to its specific bicyclic structure and the presence of a quaternary ammonium group. This structure imparts distinct physicochemical properties, such as high solubility in water and strong ionic interactions, making it particularly effective in applications requiring membrane disruption and ion transport.
Propriétés
Numéro CAS |
94601-22-6 |
|---|---|
Formule moléculaire |
C10H21IN2 |
Poids moléculaire |
296.19 g/mol |
Nom IUPAC |
3,9,9-trimethyl-3-aza-9-azoniabicyclo[3.3.1]nonane;iodide |
InChI |
InChI=1S/C10H21N2.HI/c1-11-7-9-5-4-6-10(8-11)12(9,2)3;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
KVUDQWNCPGLUQM-UHFFFAOYSA-M |
SMILES canonique |
CN1CC2CCCC(C1)[N+]2(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


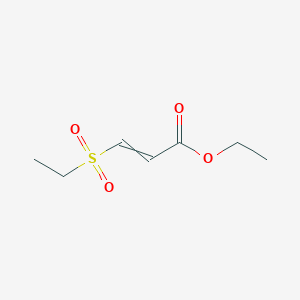
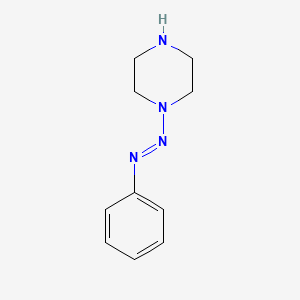
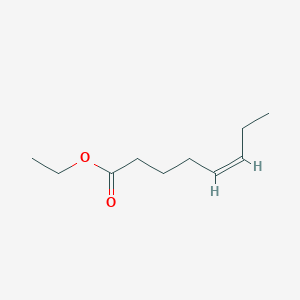
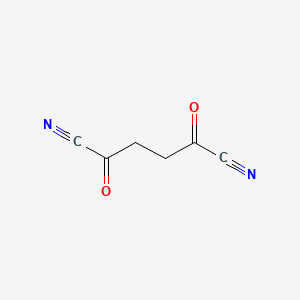
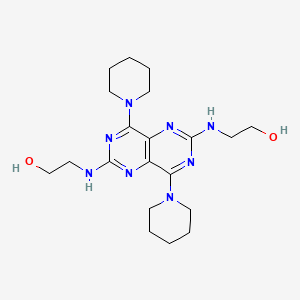
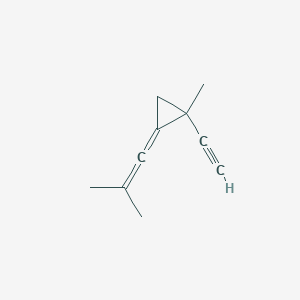

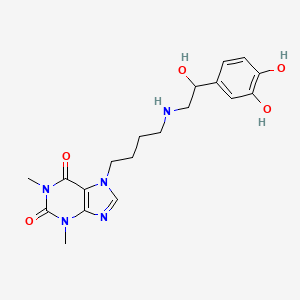
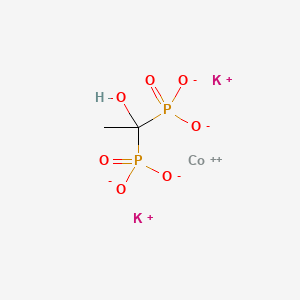
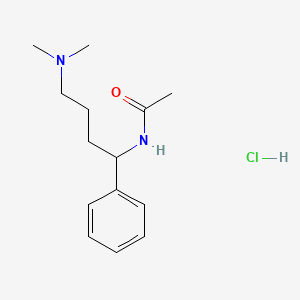
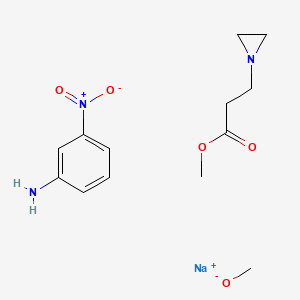
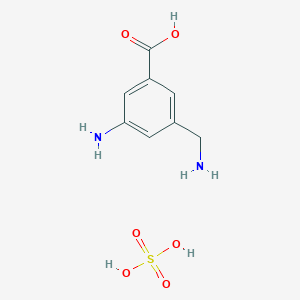
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
